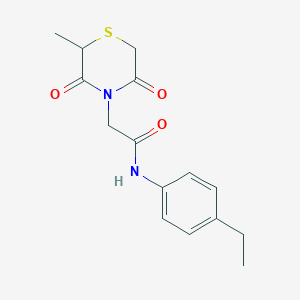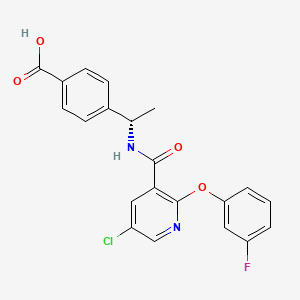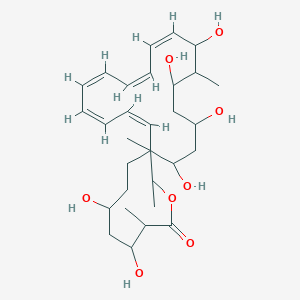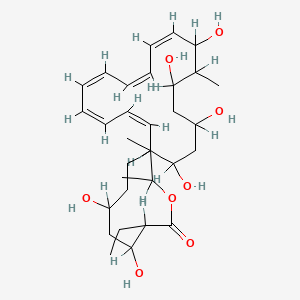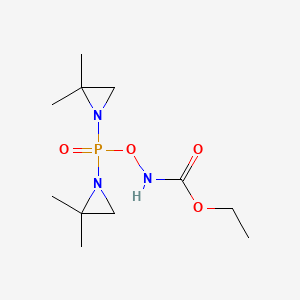
N-Acetylglucosamine
Overview
Description
N-acetyl-D-Glucosamine: is an amide derivative of the monosaccharide glucose. It is a secondary amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans. It is also a major component of the cell walls of most fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N-acetyl-D-Glucosamine is traditionally produced by the chemical hydrolysis of chitin, a polymer extracted from crab and shrimp shells. This method, however, has certain industrial and environmental drawbacks, including acidic wastes, low yields, and high costs .
Industrial Production Methods: : An efficient enzymatic production method involves using chitinase to convert crude chitin powders to N-acetyl-D-Glucosamine. This process achieves nearly 100% conversion of the substrate and results in a high purity product . Another method involves using an enzyme cocktail produced by Aeromonas caviae, which achieves over 90% yield within 6 hours .
Chemical Reactions Analysis
Types of Reactions: : N-acetyl-D-Glucosamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions: : For hydrolysis, subcritical and supercritical water can be used, with reaction conditions varying in temperature (250–400 °C), pressure (5–25 MPa), and residence time (2–60 seconds) .
Major Products: : The hydrolysis of N-acetyl-D-Glucosamine can yield value-added chemicals, such as glucosamine and acetic acid .
Scientific Research Applications
Chemistry: : N-acetyl-D-Glucosamine is used in the synthesis of various biopolymers and as a precursor in the production of other chemicals .
Biology: : It plays a crucial role in the formation of glycoproteins and glycosaminoglycans, which are essential for cellular functions and structural integrity .
Medicine: : This compound is used in the treatment of osteoarthritis and other joint disorders due to its role in cartilage repair and anti-inflammatory properties . It is also being explored for its potential in regenerative medicine .
Industry: : N-acetyl-D-Glucosamine is used in the food, cosmetics, and pharmaceutical industries. It is also being investigated for its potential in biotechnological applications, such as drug delivery systems and imaging for tumor detection .
Mechanism of Action
N-acetyl-D-Glucosamine exerts its effects by being involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue. These proteoglycans contain glycosaminoglycans, which include derivatives of glucosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage, providing it with shock-absorbing properties .
Comparison with Similar Compounds
Similar Compounds: : N-acetyl-D-Glucosamine is similar to other amino sugars, such as glucosamine and N-acetylgalactosamine .
Uniqueness: : Unlike glucosamine, which is primarily used for its role in joint health, N-acetyl-D-Glucosamine has broader applications in regenerative medicine and biotechnology. It is also more effective in certain biochemical pathways due to its acetyl group, which enhances its biological activity .
Properties
Key on ui mechanism of action |
The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation. Biochemically, glucosamine is involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue. Proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone. These polysaccharides make up to 95% of the proteoglycan structure. In fact, chemically, proteoglycans resemble polysaccharides more than they do proteins. The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). GAGs include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin and heparan sulfate. All of the GAGs contain derivatives of glucosamine or galactosamine. Glucosamine derivatives are found in hyaluronic acid, keratan sulfate and heparan sulfate. Chondroitin sulfate contains derivatives of galactosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage. GAG chains are fundamental components of aggrecan found in articular cartilage. Aggrecan confers upon articular cartilage shock-absorbing properties. It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers. This balance confers upon articular cartilage the deformable resilience vital to its function. In the early stages of degenerative joint disease, aggrecan biosynthesis is increased. However, in later stages, aggrecan synthesis is decreased, leading eventually to the loss of cartilage resiliency and to most of the symptoms that accompany osteoarthritis. During the progression of osteoarthritis, exogenous glucosamine may have a beneficial role. It is known that, in vitro, chondrocytes do synthesize more aggregan when the culture medium is supplemented with glucosamine. N-acetylglucosamine is found to be less effective in these in vitro studies. Glucosamine has also been found to have antioxidant activity and to be beneficial in animal models of experimental arthritis. The counter anion of the glucosamine salt (i.e. chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine. Further, the sulfate in glucosamine sulfate supplements should not be confused with the glucosamine sulfate found in such GAGs as keratan sulfate and heparan sulfate. In the case of the supplement, sulfate is the anion of the salt. In the case of the above GAGs, sulfate is present as an ester. Also, there is no glucosamine sulfate in chondroitin sulfate (source: PDRhealth). |
|---|---|
CAS No. |
7512-17-6 |
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7?,8?/m1/s1 |
InChI Key |
MBLBDJOUHNCFQT-QQJWGCFSSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Isomeric SMILES |
CC(=O)NC(C=O)C(C([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Appearance |
Solid powder |
melting_point |
210 °C |
Key on ui other cas no. |
14131-68-1 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
27555-50-6 |
shelf_life |
>2 years if stored properly |
solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) 167 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2 Acetamido 2 Deoxy D Glucose 2 Acetamido 2 Deoxyglucose 2-Acetamido-2-Deoxy-D-Glucose 2-Acetamido-2-Deoxyglucose Acetylglucosamine N Acetyl D Glucosamine N-Acetyl-D-Glucosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)
![1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea](/img/structure/B1664260.png)
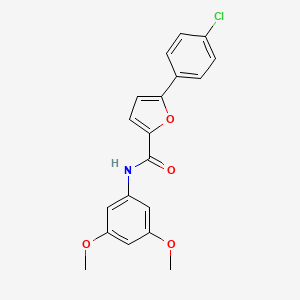
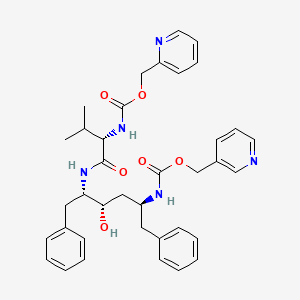
![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
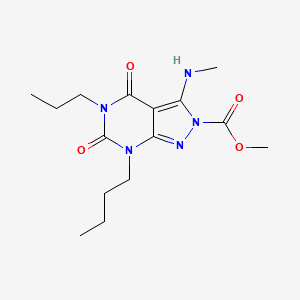
![[1,6-dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B1664271.png)
![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)

